1-Sulfanylcyclobutane-1-carboxylic acid

Physical Organic Chemistry Medicinal Chemistry Property Prediction

This geminal thiol–carboxylic acid on a strained cyclobutane core is the essential precursor for ruzinurad (SHR4640) SAR programs. The free sulfanyl group enables thiol-ene click chemistry, disulfide exchange, and S-alkylation, unlocking chemistries inaccessible to hydroxy or amino analogs. Its distinct pKa (~11.45) and chromatographic behavior make it an ideal reference standard for impurity tracking. Procure ≥98% purity material for reliable synthesis and analytical method development.

Molecular Formula C5H8O2S
Molecular Weight 132.18 g/mol
Cat. No. B12275759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Sulfanylcyclobutane-1-carboxylic acid
Molecular FormulaC5H8O2S
Molecular Weight132.18 g/mol
Structural Identifiers
SMILESC1CC(C1)(C(=O)O)S
InChIInChI=1S/C5H8O2S/c6-4(7)5(8)2-1-3-5/h8H,1-3H2,(H,6,7)
InChIKeyJIDVALVOYYLHAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Sulfanylcyclobutane-1-carboxylic acid: Technical Baseline for Scientific Procurement


1-Sulfanylcyclobutane-1-carboxylic acid (CAS 1616361-00-2, synonym 1-mercaptocyclobutanecarboxylic acid) is a strained cyclobutane building block featuring a geminal carboxylic acid and sulfanyl group at the 1-position . The molecule has a molecular weight of 132.18 g/mol (C₅H₈O₂S) and is supplied primarily for research use at purities typically ≥97% . Its structural core—a four-membered carbocycle bearing an α-thiol acid—positions it as a precursor for more elaborate cyclobutane-based pharmacophores, including known drug candidates [1].

Why Generic Substitution Fails: Differentiating 1-Sulfanylcyclobutane-1-carboxylic acid from Cyclobutane Analogs


Substitution of 1-sulfanylcyclobutane-1-carboxylic acid with other cyclobutane-1-carboxylic acid derivatives (e.g., 1-hydroxy- or 1-amino-analogs) is chemically and biologically invalid. The sulfanyl group imparts a markedly different pKa (predicted 11.45±0.20 vs. ~4.0–4.1 for the hydroxy analog) and vastly different hydrogen-bonding and metal-coordination properties . The thiol also enables distinct downstream chemistries—such as S-alkylation, oxidation to disulfides, or participation in thiol-ene click reactions—that are inaccessible to oxygen- or nitrogen-based analogs . In medicinal chemistry, the sulfanylcyclobutane-1-carboxylic acid core is specifically privileged: it forms the pharmacophoric scaffold of the clinical-stage URAT1 inhibitor ruzinurad (SHR4640), whereas hydroxyl or amino variants have no such established role [1].

Quantitative Differentiation: 1-Sulfanylcyclobutane-1-carboxylic acid vs. Closest Analogs


pKa Comparison: 1-Sulfanylcyclobutane-1-carboxylic acid vs. 1-Hydroxycyclobutane-1-carboxylic acid

1-Sulfanylcyclobutane-1-carboxylic acid exhibits a predicted pKa of 11.45±0.20, contrasting sharply with the hydroxyl analog (1-hydroxycyclobutane-1-carboxylic acid) which has a predicted pKa of 4.05±0.20 . The sulfanyl group is >10⁷-fold less acidic than the hydroxyl group in this scaffold, fundamentally altering ionization state and hydrogen-bonding behavior under physiological and common synthetic conditions .

Physical Organic Chemistry Medicinal Chemistry Property Prediction

pKa Comparison: 1-Sulfanylcyclobutane-1-carboxylic acid vs. 1-Aminocyclobutane-1-carboxylic acid

Compared to 1-aminocyclobutane-1-carboxylic acid (AC4C), a common constrained amino acid building block, the sulfanyl analog again shows a stark pKa disparity: 11.45±0.20 for the thiol acid vs. 2.38±0.20 (carboxylic acid pKa) for the amino acid . While the amine group of AC4C has its own pKa (~9.8), the carboxylic acid moieties differ by >9 orders of magnitude in acidity, precluding any functional interchangeability .

Physical Organic Chemistry Amino Acid Analogs Peptide Chemistry

Pharmacophoric Utility: 1-Sulfanylcyclobutane-1-carboxylic acid as the Core of Ruzinurad (SHR4640)

The sulfanylcyclobutane-1-carboxylic acid motif is not merely a building block but the direct core scaffold of ruzinurad (SHR4640), a selective URAT1 inhibitor in clinical development [1]. The derivative 1-(6-bromoquinolin-4-yl)sulfanylcyclobutane-1-carboxylic acid (ruzinurad) demonstrates an IC₅₀ of 33.7 nM against human URAT1, with 74.8% oral bioavailability in rats [2]. While the parent 1-sulfanylcyclobutane-1-carboxylic acid lacks this potency, it is the essential starting point for synthesizing such advanced leads. In contrast, 1-hydroxy- and 1-amino-cyclobutane-1-carboxylic acids have no reported role in URAT1-targeted therapeutics.

Medicinal Chemistry URAT1 Inhibition Gout Hyperuricemia

Synthetic Versatility: Thiol-Specific Derivatization vs. Inert Analogs

The free thiol of 1-sulfanylcyclobutane-1-carboxylic acid enables chemoselective transformations—S-alkylation, disulfide formation, thiol-ene click chemistry, and Michael addition—that are impossible with 1-hydroxy- or 1-amino-cyclobutane analogs . For example, reaction with 6-bromo-4-chloroquinoline under basic conditions yields the S-arylated ruzinurad precursor directly . The hydroxyl analog would require activation (e.g., Mitsunobu) and would form an ether linkage with different conformational and metabolic properties. Quantitative yields for S-alkylation of analogous cyclobutane thiols are typically >80%, whereas O-alkylation of the hydroxy analog often proceeds in <50% yield due to competing elimination [1].

Organic Synthesis Click Chemistry Bioconjugation

Best-Fit Research and Industrial Application Scenarios for 1-Sulfanylcyclobutane-1-carboxylic acid


Medicinal Chemistry: Synthesis of URAT1 Inhibitor Candidates (Ruzinurad Analogs)

As the core scaffold of the clinical-stage URAT1 inhibitor ruzinurad (SHR4640, IC₅₀ = 33.7 nM), 1-sulfanylcyclobutane-1-carboxylic acid is the essential starting material for any structure-activity relationship (SAR) program targeting this pharmacophore [1]. Procurement is mandatory for laboratories synthesizing S-substituted cyclobutane-1-carboxylic acids as potential treatments for hyperuricemia and gout.

Chemical Biology: Thiol-Enabled Bioconjugation and Probe Synthesis

The free sulfanyl group permits site-specific conjugation via thiol-ene click chemistry, disulfide exchange, or maleimide addition, enabling the attachment of fluorophores, affinity tags, or drug payloads to the cyclobutane core . The constrained ring imparts conformational rigidity, which can enhance binding selectivity in probe-target interactions compared to more flexible aliphatic thiols.

Synthetic Methodology: Building Block for Strained Heterocycles

The geminal arrangement of thiol and carboxylic acid on a strained cyclobutane ring offers a unique platform for cascade reactions. Thermal elimination–addition sequences can generate β-sulfinyl cyclobutane derivatives in high yield and diastereoselectivity [2], providing access to chiral sulfoxides that are otherwise difficult to obtain.

Pharmaceutical R&D: Reference Standard and Process Impurity Marker

For manufacturers of ruzinurad and related drug candidates, 1-sulfanylcyclobutane-1-carboxylic acid serves as a critical reference standard for tracking synthetic intermediates and potential process-related impurities. Its distinct pKa (11.45) and chromatographic behavior enable robust analytical method development .

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